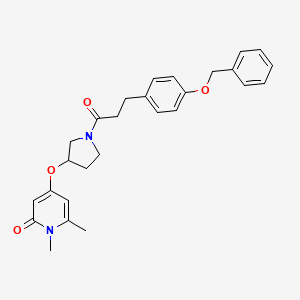
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H30N2O4 and its molecular weight is 446.547. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Catalysis
A series of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were utilized as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, showcasing the potential application of complex organic compounds in asymmetric synthesis to obtain high enantioselectivity (Asami et al., 2015).
Synthesis of Potential Therapeutic Agents
The diastereoselective synthesis of a non-peptidic αvβ6 integrin antagonist, potentially for the treatment of idiopathic pulmonary fibrosis, illustrates the compound's relevance in drug discovery and development. This synthesis involved key steps such as alkylation and asymmetric catalysis, highlighting its utility in preparing compounds with significant therapeutic potential (Anderson et al., 2016).
Conducting Polymers from Pyrrole Derivatives
The synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to the one , demonstrates their application in materials science, particularly for electronic and optoelectronic devices. These polymers were shown to be stable in their conducting form due to low oxidation potentials (Sotzing et al., 1996).
properties
IUPAC Name |
1,6-dimethyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-20-16-25(17-27(31)28(20)2)33-24-14-15-29(18-24)26(30)13-10-21-8-11-23(12-9-21)32-19-22-6-4-3-5-7-22/h3-9,11-12,16-17,24H,10,13-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXGCKFDIVJKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

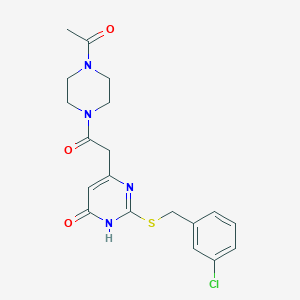
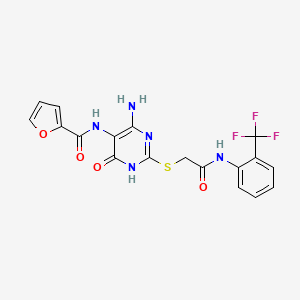
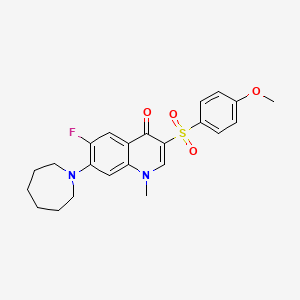
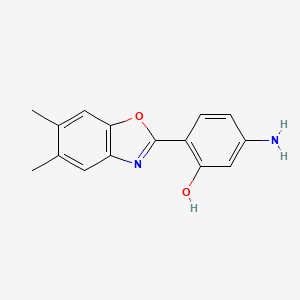
![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)
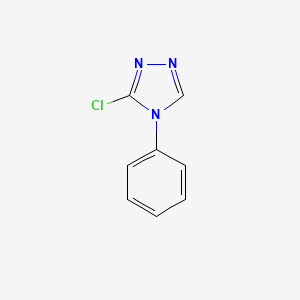
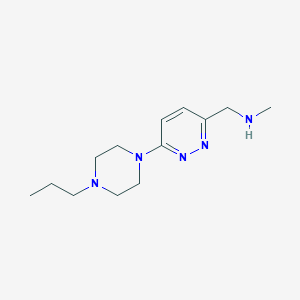
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)
![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)